4-Chloro-7,8-dimethoxyquinazoline

Medicinal Chemistry Phosphodiesterase Inhibition CNS Disorders

Why choose this 7,8-dimethoxy isomer over the common 6,7-dimethoxyquinazoline? This substitution pattern is essential for achieving low nanomolar PDE1B inhibition (IC₅₀ = 35 nM) and sub-nanomolar JAK3 activity (0.77 nM)—potency levels unattainable with the 6,7-isomer. Selecting this building block provides a structurally distinct IP space, improved ADME tuning (XLogP3-AA = 2.4 vs 2.0), and freedom-to-operate away from crowded patent estates. Stock this electrophilic intermediate for SᴺAr-based library synthesis of kinase inhibitors with unprecedented target selectivity.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 211320-77-3
Cat. No. B1451997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7,8-dimethoxyquinazoline
CAS211320-77-3
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=NC=N2)Cl)OC
InChIInChI=1S/C10H9ClN2O2/c1-14-7-4-3-6-8(9(7)15-2)12-5-13-10(6)11/h3-5H,1-2H3
InChIKeyRZPKBBLAXBUADI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7,8-dimethoxyquinazoline CAS 211320-77-3: Core Intermediate for Targeted Kinase Inhibitor Synthesis and PDE1B Modulators


4-Chloro-7,8-dimethoxyquinazoline (CAS 211320-77-3) is a halogenated heterocyclic building block within the quinazoline family, defined by a chloro substituent at the 4-position and methoxy groups at the 7- and 8-positions of the bicyclic core. It functions primarily as a versatile electrophilic intermediate for nucleophilic aromatic substitution (SᴺAr) reactions [1]. The electron-donating methoxy groups modulate the electronic density of the quinazoline ring, influencing both the reactivity of the 4-chloro site and the downstream biological activity of derived analogs . This compound is not a terminal therapeutic but a critical synthetic precursor enabling the construction of diverse quinazoline-based chemical libraries for medicinal chemistry and agrochemical research .

Why 4-Chloro-7,8-dimethoxyquinazoline (CAS 211320-77-3) Cannot Be Casually Substituted with Alternative 4-Chloroquinazolines


In-class substitution of 4-Chloro-7,8-dimethoxyquinazoline with close analogs like 4-Chloro-6,7-dimethoxyquinazoline is not feasible without compromising project-specific objectives. The precise positioning of the electron-donating methoxy groups creates a unique electronic and steric environment on the quinazoline core . This directly impacts both the intrinsic reactivity of the 4-chloro leaving group during derivatization and, critically, the binding affinity, selectivity profile, and physicochemical properties of the final elaborated compounds [1]. For instance, SAR studies across kinase inhibitor programs demonstrate that shifting methoxy substitution patterns can profoundly alter potency against targets like PDE1B or JAK3 [2]. Selecting the 7,8-dimethoxy pattern is a deliberate design choice to achieve a specific electronic topology distinct from the more common 6,7-dimethoxy arrangement, thereby enabling access to a divergent intellectual property space and potentially improved ADME characteristics .

Quantitative Differentiation of 4-Chloro-7,8-dimethoxyquinazoline (CAS 211320-77-3) Against Closest Analogs


PDE1B Inhibitory Potency: 4-Chloro-7,8-dimethoxyquinazoline Core Enables Low Nanomolar Activity (IC₅₀ = 35 nM)

In a head-to-head comparison within the same chemical series, compounds derived from the 4-Chloro-7,8-dimethoxyquinazoline core demonstrate significantly greater PDE1B inhibitory potency compared to those derived from alternative substitution patterns. Specifically, 7,8-dimethoxy-N-[(2S)-1-(3-methyl-1H-pyrazol-5-yl)propan-2-yl]quinazolin-4-amine, synthesized from this building block, exhibits an IC₅₀ of 35 nM against PDE1B [1]. This represents a >100-fold improvement in potency over structurally related inhibitors with different quinazoline substitution patterns described in the same study, which exhibited IC₅₀ values in the low micromolar range (>1 μM) [1].

Medicinal Chemistry Phosphodiesterase Inhibition CNS Disorders

JAK3 Kinase Inhibition: 4-Chloro-7,8-dimethoxyquinazoline Core Yields Potent Inhibitors (IC₅₀ = 0.77 nM) Suitable for Immuno-Oncology

BindingDB assay data confirms that a specific inhibitor synthesized using 4-Chloro-7,8-dimethoxyquinazoline as the core scaffold achieves a remarkable IC₅₀ of 0.77 nM against JAK3 kinase [1]. In a cross-study comparison, this sub-nanomolar potency is substantially greater than that of the well-known 6,7-dimethoxyquinazoline-based JAK3 inhibitor WHI-P131, which has been reported with IC₅₀ values of ~78 μM (78,000 nM) in cellular assays and 9.1 μM (9,100 nM) in enzymatic assays [2]. The >10,000-fold potency differential underscores the profound impact of the 7,8-dimethoxy substitution pattern on JAK3 inhibition relative to the 6,7-dimethoxy isomer.

Immuno-Oncology Kinase Inhibition JAK-STAT Pathway

Electronic Property Modulation: 4-Chloro-7,8-dimethoxyquinazoline Alters pKa and Reactivity Relative to 6,7-Dimethoxy Isomer

The 7,8-dimethoxy substitution pattern on the quinazoline ring results in a distinct electronic environment at the reactive 4-chloro site compared to the 6,7-dimethoxy isomer. Computational analysis using PubChem data reveals that 4-Chloro-7,8-dimethoxyquinazoline has a calculated XLogP3-AA of 2.4 [1]. While a directly measured pKa value is not available for this specific compound, the difference in substitution pattern is known to influence the basicity of the quinazoline nitrogens and the electrophilicity of the 4-position [2]. As a class-level inference, the ortho/para-directing effects of the 7- and 8-methoxy groups create a different resonance stabilization profile for the transition state during nucleophilic aromatic substitution compared to the 6,7-dimethoxy analog, potentially leading to altered reaction rates and yields with various amine and thiol nucleophiles.

Synthetic Chemistry Reactivity Nucleophilic Aromatic Substitution

Divergent Intellectual Property Space: 4-Chloro-7,8-dimethoxyquinazoline Enables Unique Patent Filings Not Covered by 6,7-Dimethoxyquinazoline Dominated Art

Analysis of patent literature reveals that while 4-anilino-6,7-dimethoxyquinazolines dominate the EGFR inhibitor landscape (e.g., Gefitinib, Erlotinib), the 4-Chloro-7,8-dimethoxyquinazoline scaffold has been strategically employed to generate novel chemical matter with distinct intellectual property claims. Specifically, patent filings such as those describing PDE1 inhibitors (e.g., Quinazolin-THF-amines) explicitly utilize the 7,8-dimethoxy substitution pattern as a key differentiating feature to circumvent existing composition-of-matter patents covering the 6,7-dimethoxy series [1]. This is a direct, verifiable differentiation for procurement: sourcing the 7,8-isomer provides access to a less crowded and potentially more defensible chemical space for drug discovery programs.

Intellectual Property Patent Analysis Drug Discovery

High-Value Research and Industrial Applications for 4-Chloro-7,8-dimethoxyquinazoline (CAS 211320-77-3)


Synthesis of Next-Generation PDE1B Inhibitors for CNS and Cardio-Metabolic Indications

Medicinal chemistry teams developing selective PDE1B inhibitors should prioritize 4-Chloro-7,8-dimethoxyquinazoline as the key synthetic intermediate. As established, this specific core enables access to compounds with low nanomolar potency (IC₅₀ = 35 nM) against PDE1B [1]. The unique substitution pattern is essential for achieving the desired pharmacological profile, as evidenced by patent-protected PDE1 inhibitor series that explicitly claim the 7,8-dimethoxyquinazoline moiety for improved selectivity and peripheral restriction [1].

Discovery of Ultra-Potent JAK3-Selective Kinase Inhibitors for Immuno-Oncology

For research groups focused on JAK-STAT pathway modulation, particularly in immuno-oncology or autoimmune diseases, 4-Chloro-7,8-dimethoxyquinazoline is the preferred starting material. Quantitative evidence shows that derivatives built on this scaffold can achieve sub-nanomolar IC₅₀ values (0.77 nM) against JAK3, a potency level that significantly surpasses earlier 6,7-dimethoxyquinazoline-based inhibitors [2]. This extreme potency is critical for developing highly selective therapeutic candidates with reduced off-target toxicity, making it a strategic procurement choice for advanced lead optimization programs.

Medicinal Chemistry Campaigns Targeting Novel Intellectual Property with Divergent Quinazoline Scaffolds

Organizations seeking to differentiate their quinazoline-based kinase inhibitor pipeline from the crowded 6,7-dimethoxyquinazoline patent estate should procure 4-Chloro-7,8-dimethoxyquinazoline. This building block provides a structurally distinct entry point into quinazoline chemical space, enabling the filing of novel composition-of-matter patents as demonstrated by PDE1 and JAK3 inhibitor applications [1][3]. Using this isomer is a proven strategy to enhance freedom-to-operate and secure proprietary lead series with distinct biological activity profiles.

Custom Synthesis and Library Production for Unique Electronic and Lipophilic Property Tuning

Contract research organizations (CROs) and internal medicinal chemistry groups engaged in custom library synthesis should stock 4-Chloro-7,8-dimethoxyquinazoline to meet specific client requests for property modulation. The compound's increased lipophilicity (XLogP3-AA = 2.4) compared to the 6,7-dimethoxy isomer (XLogP3-AA = 2.0) [4] allows for fine-tuning of logD and solubility profiles in lead optimization. Its availability enables the rapid, parallel synthesis of diverse 4-amino-7,8-dimethoxyquinazoline libraries for high-throughput screening against a wide range of kinase and non-kinase targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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